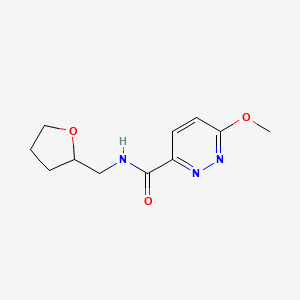

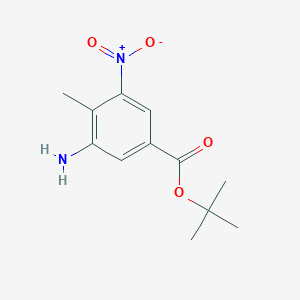

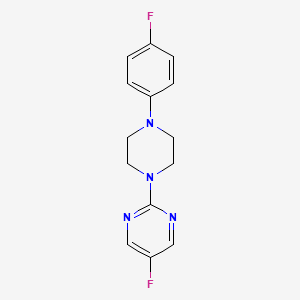

![molecular formula C16H12N2O4S B2517363 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid CAS No. 812642-07-2](/img/structure/B2517363.png)

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antitumor properties . The specific structure of this compound suggests it may have potential biological activity, possibly related to the antitumor activities observed in similar benzothiazole derivatives.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the reaction of aminophenyl benzothiazoles with acylating agents. For instance, the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives was achieved using OxymaPure/DIC as a coupling reagent, which showed superiority in terms of purity and yield compared to other methods . Similarly, the synthesis of N-acyl derivatives of arylamines, which are structurally related to the compound , involves N-acetylation and oxidation as the main metabolic transformations . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be extensively studied using spectral methods and X-ray crystallography . Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict energies, geometries, vibrational wavenumbers, and NMR properties, which can then be compared with experimental data to validate the structure . For the compound , similar analytical techniques would be essential to confirm its molecular structure.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including reactions with alkoxides , formation of Schiff bases , and cycloaddition reactions . The reactivity of the compound could be explored through similar reactions, which may lead to the formation of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzothiazole ring. For example, the presence of a 3'-Me substituent on the benzothiazole ring can significantly affect the lifetime of the esters derived from these compounds . The physical and chemical properties of this compound would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.

科学的研究の応用

Antitumor Activities

Benzothiazoles, including derivatives closely related to "3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid," exhibit potent and selective antitumor activity. Metabolism plays a crucial role in their mechanism of action, suggesting a novel approach to cancer treatment. N-Acyl derivatives of arylamines, such as those derived from benzothiazoles, show distinct antitumor activities influenced by their metabolic transformations, particularly N-acetylation and oxidation, which can significantly impact their therapeutic efficacy (Chua et al., 1999).

Apoptosis Induction

Benzothiazole derivatives have been found to induce apoptosis in human leukemia cells. The mechanism involves the elevation of reactive oxygen species levels, mitochondrial membrane potential decrease, activation of caspases, and DNA fragmentation. This apoptotic activity is mediated through a mitochondrial/caspase-dependent pathway, highlighting the potential of benzothiazoles in leukemia treatment (Repický et al., 2009).

Antimicrobial and Antiparasitic Properties

Benzothiazole derivatives have demonstrated significant antimicrobial and antiparasitic properties. For example, specific compounds have shown promising activity against parasites like Leishmania infantum and Trichomonas vaginalis, with minimal toxicity towards human cells. These findings suggest a potential for developing new treatments for parasitic infections (Delmas et al., 2002).

Antibacterial Activity

Newly synthesized benzothiazole derivatives have been tested for antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. The results indicate good to moderate antibacterial activity, although specific compounds did not exhibit activity against tested fungal species. This suggests a potential for benzothiazole derivatives in developing new antibacterial agents (Chavan & Pai, 2007).

将来の方向性

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s activity .

Biochemical Pathways

Benzothiazole derivatives are known to inhibit the activity of their targets, which can affect various biochemical pathways .

Result of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

特性

IUPAC Name |

3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-14(17-11-5-3-4-10(8-11)15(20)21)9-18-12-6-1-2-7-13(12)23-16(18)22/h1-8H,9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRURPPNODGDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

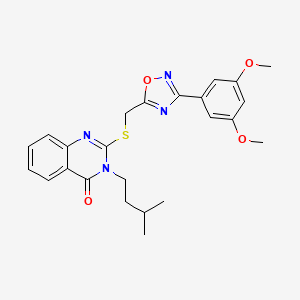

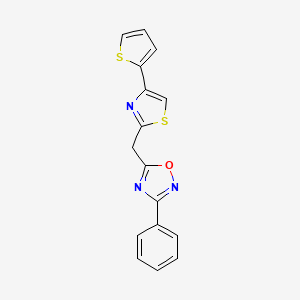

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

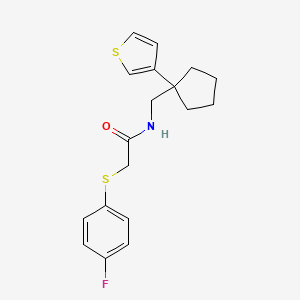

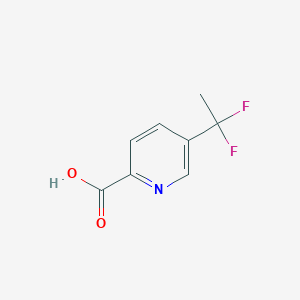

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

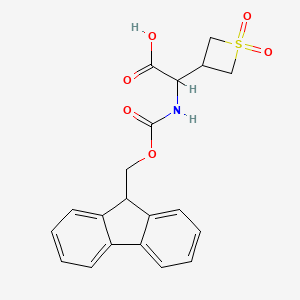

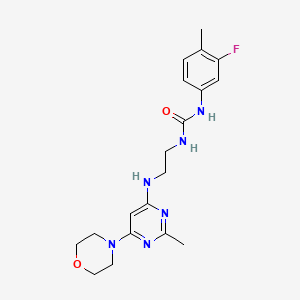

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)